Protein D2, also known as OprD2, is an outer membrane protein found in Pseudomonas aeruginosa, a notable opportunistic pathogen. This protein plays a critical role in the bacterium's interaction with antibiotics, particularly carbapenems like imipenem. The expression and functionality of Protein D2 are closely linked to the organism's resistance mechanisms against these antibiotics. The structural gene coding for Protein D2 is located on the bacterial chromosome, and variations in its expression can significantly impact antibiotic susceptibility.
Pseudomonas aeruginosa is classified within the family Pseudomonadaceae, which includes various species known for their metabolic versatility and environmental adaptability. Protein D2 is categorized as a porin, a type of protein that forms channels in the bacterial outer membrane, allowing the passage of small molecules while contributing to the bacterium's selective permeability.
The synthesis of Protein D2 involves transcription from its corresponding gene followed by translation into polypeptide chains that fold into functional structures. The expression of OprD2 can be influenced by environmental factors such as the presence of specific antibiotics or other compounds like sodium salicylate, which can suppress its synthesis.
The production of Protein D2 can be studied using various techniques, including:
Protein D2 exhibits a typical porin structure characterized by a β-barrel formation composed of antiparallel β-sheets. This structure facilitates the selective transport of small hydrophilic molecules across the outer membrane.
Crystallographic studies have provided insights into the three-dimensional arrangement of Protein D2, revealing critical binding sites for antibiotics. The protein typically has a molecular weight around 45 kDa, which is consistent with other porins in Pseudomonas aeruginosa.
Studies have shown that competitive inhibition can occur when various solutes interfere with imipenem diffusion through the Protein D2 channel. This highlights the importance of understanding how alterations in porin function can affect antibiotic susceptibility.
The mechanism by which Protein D2 facilitates antibiotic entry involves:
Research indicates that a significant reduction (up to 75%) in Protein D2 expression correlates with high rates of imipenem resistance among clinical isolates of Pseudomonas aeruginosa.
Protein D2 is significant in microbiological research due to its role in antibiotic resistance. Understanding its structure and function can lead to:
The oprD gene (historically termed protein D2) was first cloned through antibody screening of P. aeruginosa genomic libraries, leveraging functional complementation in imipenem-resistant mutants lacking the protein. This approach confirmed Protein D2 as the molecular entity forming imipenem-permeable pores. Nucleotide sequencing revealed a 1,332-bp open reading frame encoding a 443-amino-acid precursor polypeptide. The gene is chromosomally located between 71–75 min on the P. aeruginosa PAO1 genome, a region associated with antibiotic resistance determinants [2] [3].
Functional validation demonstrated that plasmid-based expression of the cloned gene in oprD-null mutants:
Table 1: Key Genetic Features of Protein D2 (OprD)
Feature | Value | Functional Implication |
---|---|---|
Gene Length | 1,332 bp | Encodes full-length porin precursor |
Precursor Polypeptide | 443 amino acids | Includes 23-residue signal peptide |
Mature Protein | 420 amino acids | Calculated MW: 46,010 Da |
Chromosomal Location | 71–75 min | Linked to antimicrobial resistance loci |
Signal Peptide and ProcessingProtein D2 is synthesized as a precursor with a 23-residue N-terminal signal peptide (MW ≈2,400 Da). This leader sequence directs translocation across the inner membrane and is cleaved during maturation to yield the functional 420-amino-acid protein (MW 46,010 Da). The cleavage site follows the typical Sec-pathway recognition motif for bacterial outer membrane proteins [3].
Amino Acid CompositionUnique characteristics dominate Protein D2’s primary structure:
Domain Organization and Catalytic SitesProtein D2 adopts an 18-stranded β-barrel fold with 9 extracellular loops (L1–L9). Key structural/functional domains include:
Table 2: Key Structural Motifs and Functional Domains in Protein D2
Structural Feature | Location/Composition | Functional Role |
---|---|---|
Signal Peptide | Residues 1–23 | Sec-dependent membrane targeting |
Glycine-Rich Regions | Distributed in loops | Flexibility for substrate gating |
Cysteine Residues | Absent | Prevents rigid disulfide constraints |
Substrate Binding Loops | L2 (72–79), L3 (156–163) | Imipenem/basic amino acid recognition |
Catalytic Triad | His156, Asp208, Ser296 | Protease activity (non-pore function) |
Nomenclature Clarification"Protein D2" and "OprD" refer to the identical porin in P. aeruginosa. The dual terminology arose from independent research groups characterizing its genetic locus (oprD) vs. functional phenotype (carbapenem diffusion protein D2) [4] [5].
Structural and Functional HomologyProtein D2 belongs to the OprD porin family, sharing 41–58% sequence identity with other members (e.g., OprB, OprP). Conserved features include:
Distinguishing Functional Attributes
Table 3: Comparative Channel Properties of Protein D2 vs. Canonical Porins
Characteristic | Protein D2 (OprD) | General Porins (e.g., OmpF) |
---|---|---|
Primary Substrates | Imipenem, basic amino acids | Sugars, ions, hydrophilic antibiotics |
Pore Diameter | ~10 Å | ~12–15 Å |
Inhibition Mechanism | Competitive (basic amino acids) | Non-competitive (ionic strength) |
Enzymatic Activity | Protease (catalytic triad present) | None |
Regulation | Nutrient availability, metals | Osmolarity, temperature |
Concluding Remarks
Protein D2 (OprD) emerges as a structurally and functionally unique porin critical for P. aeruginosa’s solute acquisition and antibiotic resistance. Its glycine-rich, cysteine-less architecture enables conformational plasticity, while its dual roles as a substrate-specific channel and protease reflect functional versatility. Molecular insights into its genetic regulation, substrate binding domains, and catalytic sites provide a foundation for designing porin-targeted antimicrobial adjuvants.
Article includes scientific terms: Protein D2, OprD, porin, β-barrel, imipenem, catalytic triad, glycine-rich, cysteine-free, signal peptide, L2/L3 loops, competitive inhibition.
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